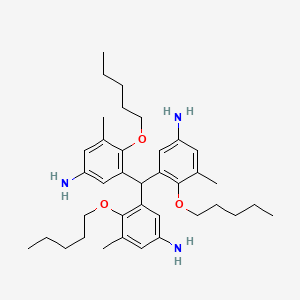
Benzenamine, 3,3',3''-methylidynetris[5-methyl-4-(pentyloxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenamine, 3,3’,3’'-methylidynetris[5-methyl-4-(pentyloxy)- is a complex organic compound with the molecular formula C37H55N3O3 and a molecular weight of 589.862 . This compound is characterized by its unique structure, which includes multiple benzenamine groups connected through a central methylidynetris linkage, with pentyloxy and methyl substituents on the aromatic rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 3,3’,3’'-methylidynetris[5-methyl-4-(pentyloxy)- typically involves multi-step organic reactions. The process begins with the preparation of the individual benzenamine units, which are then linked through a central methylidynetris group. The pentyloxy and methyl substituents are introduced through alkylation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and scalability, making the compound available for various applications.
Chemical Reactions Analysis
Types of Reactions
Benzenamine, 3,3’,3’'-methylidynetris[5-methyl-4-(pentyloxy)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions include substituted benzenamines, quinones, and other aromatic derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Benzenamine, 3,3’,3’'-methylidynetris[5-methyl-4-(pentyloxy)- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Benzenamine, 3,3’,3’'-methylidynetris[5-methyl-4-(pentyloxy)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Benzenamine, 3-methyl-: A simpler analog with a single methyl group on the aromatic ring.
Benzenamine, 4,4’,4’'-methylidynetris [N,N-dimethyl-: A related compound with dimethylamino groups instead of pentyloxy and methyl substituents.
Uniqueness
Benzenamine, 3,3’,3’'-methylidynetris[5-methyl-4-(pentyloxy)- is unique due to its complex structure and the presence of multiple functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
862851-05-6 |
|---|---|
Molecular Formula |
C37H55N3O3 |
Molecular Weight |
589.8 g/mol |
IUPAC Name |
3-[bis(5-amino-3-methyl-2-pentoxyphenyl)methyl]-5-methyl-4-pentoxyaniline |
InChI |
InChI=1S/C37H55N3O3/c1-7-10-13-16-41-35-25(4)19-28(38)22-31(35)34(32-23-29(39)20-26(5)36(32)42-17-14-11-8-2)33-24-30(40)21-27(6)37(33)43-18-15-12-9-3/h19-24,34H,7-18,38-40H2,1-6H3 |
InChI Key |
KCNTWLSDVLIQFZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=C(C=C(C=C1C)N)C(C2=C(C(=CC(=C2)N)C)OCCCCC)C3=C(C(=CC(=C3)N)C)OCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















